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2,4-dibromo-3-methylthiophene

Catalog No.
S6884348
CAS No.
53119-66-7
M.F
C5H4Br2S
M. Wt
255.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dibromo-3-methylthiophene

CAS Number

53119-66-7

Product Name

2,4-dibromo-3-methylthiophene

IUPAC Name

2,4-dibromo-3-methylthiophene

Molecular Formula

C5H4Br2S

Molecular Weight

255.96 g/mol

InChI

InChI=1S/C5H4Br2S/c1-3-4(6)2-8-5(3)7/h2H,1H3

InChI Key

XLFOWVGHYFPKMU-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1Br)Br

Canonical SMILES

CC1=C(SC=C1Br)Br

2,4-Dibromo-3-methylthiophene is an aromatic compound characterized by a thiophene ring with two bromine substituents at the 2 and 4 positions and a methyl group at the 3 position. This compound is part of the thiophene family, which is known for its significant role in organic chemistry due to its unique electronic properties and reactivity. The presence of bromine atoms enhances its reactivity, making it useful in various chemical transformations and applications.

, primarily due to the electrophilic nature of the bromine substituents. Key reactions include:

  • Bromination: Further bromination can occur, leading to more complex dibromo derivatives.
  • Suzuki Coupling: This compound can undergo palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds .
  • Halogen Dance Reaction: It can be involved in halogen dance reactions, where halogen atoms are redistributed within the molecule under basic conditions .

The synthesis of 2,4-dibromo-3-methylthiophene can be achieved through several methods:

  • Bromination of 3-Methylthiophene: A common method involves a one-pot bromination/debromination process starting from 3-methylthiophene, which yields 2,4-dibromo-3-methylthiophene as a primary product .
  • Lithiation and Bromination: Another approach includes lithiation of 2,5-dibromo-3-methylthiophene followed by halogen dance to rearrange bromine positions .
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts for cross-coupling reactions can also facilitate the formation of this compound from simpler precursors.

2,4-Dibromo-3-methylthiopheneTwo bromine substituents enhance reactivityOrganic electronics, pharmaceuticals2-Bromo-3-methylthiopheneSingle bromine substituent; less reactiveIntermediate for synthesis2,5-Dibromo-3-methylthiopheneTwo bromines at different positions; versatilePolymer synthesis3-MethylthiopheneNo halogen substitutions; baseline compoundPrecursor for halogenated derivatives

Interaction studies involving 2,4-dibromo-3-methylthiophene focus on its reactivity with various reagents and catalysts. For instance, studies on its behavior in Suzuki coupling reactions reveal insights into its reactivity profile and potential pathways for further functionalization . Additionally, investigations into its interactions with biomolecules could elucidate its biological potential.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

255.83800 g/mol

Monoisotopic Mass

253.84005 g/mol

Heavy Atom Count

8

Dates

Last modified: 04-14-2024

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